(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

HCV NS3/4A Protease Inhibition Antiviral Drug Discovery Conformationally Constrained Proline Mimetics

(1S,2S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (CAS 1932478-97-1, free base) is a chiral, gem-dimethyl-substituted 3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester. This scaffold serves as a conformationally constrained proline mimetic that is central to multiple approved and investigational antiviral protease inhibitors, including boceprevir, narlaprevir, and nirmatrelvir.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Cat. No. B12087884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC1(C2C1C(NC2)C(=O)OC)C
InChIInChI=1S/C9H15NO2/c1-9(2)5-4-10-7(6(5)9)8(11)12-3/h5-7,10H,4H2,1-3H3/t5-,6-,7+/m1/s1
InChIKeyKCIDWDVSBWPHLH-QYNIQEEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,2S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate: A Diastereomerically Defined 3-Azabicyclo[3.1.0]hexane Building Block for Antiviral Research & QC Standards


(1S,2S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (CAS 1932478-97-1, free base) is a chiral, gem-dimethyl-substituted 3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester [1]. This scaffold serves as a conformationally constrained proline mimetic that is central to multiple approved and investigational antiviral protease inhibitors, including boceprevir, narlaprevir, and nirmatrelvir [2]. The (1S,2S,5R) absolute configuration distinguishes this diastereomer from the (1R,2S,5S) isomer that constitutes the P2 fragment of boceprevir, and from the (1S,2R,5R) isomer used in alternative synthetic routes [3]. The compound is commercially supplied as both the free base and the hydrochloride salt (CAS 2925068-67-1) for use as a chiral building block or as a characterized reference standard for analytical method development in nirmatrelvir quality control [4].

Why a 'Bicyclic Proline Methyl Ester' Cannot Substitute (1S,2S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate


The 3-azabicyclo[3.1.0]hexane scaffold contains three stereogenic centers (positions 1, 2, and 5), yielding multiple diastereomers with distinct spatial orientations of the carboxylate ester and the fused cyclopropane ring [1]. The (1R,2S,5S) diastereomer (boceprevir intermediate, CAS 565456-77-1) presents the ester in a pseudo-equatorial orientation favored for P2 binding in HCV NS3 protease inhibitors such as boceprevir and narlaprevir, whereas the (1S,2S,5R) configuration orients the ester and the cyclopropane bridge on the opposite face of the pyrrolidine ring [2]. Published SAR studies demonstrate that even a single stereochemical inversion at the C-2 position in related inhibitors can reduce protease binding affinity by >10-fold [3]. Consequently, substituting one diastereomer for another in synthesis or analytical procedures risks producing inactive drug substance, misidentifying impurity profiles, or invalidating pharmacopeial reference standard traceability, particularly in nirmatrelvir impurity analysis where the (1S,2S,5R) diastereomer is explicitly specified for method validation [4].

Quantitative Differentiation of (1S,2S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate from Analogs: Evidence for Procurement Decisions


Chirality-Dependent Scaffold Orientation Drives HCV NS3 Protease Binding Affinity

The (1R,2S,5S) diastereomer functions as the P2 fragment in boceprevir (Ki = 14 nM, EC90 = 350 nM in replicon assay) and narlaprevir (Ki = 6 nM, EC90 = 40 nM), where the (2S)-ester orientation is essential for productive hydrogen-bonding with the protease S2 pocket . The (1S,2S,5R) diastereomer, bearing an inverted configuration at C-1 and C-5 relative to the boceprevir fragment, is not incorporated into any known clinically active NS3 inhibitor; it serves instead as a process-related impurity or stereochemical probe. This stereochemical divergence is not merely academic: the structurally analogous (1S,2R,5R) diastereomer, when incorporated into boceprevir analogs, yielded inhibitors with unreported or negligible activity [1].

HCV NS3/4A Protease Inhibition Antiviral Drug Discovery Conformationally Constrained Proline Mimetics

Stereochemical Control in Multi-Gram Diastereoselective Synthesis: The (1R,2S,5S) Route Cannot Deliver the (1S,2S,5R) Isomer

The diastereoselective synthesis reported by Gajare et al. (Tetrahedron, 2017) produces (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate in multi-gram quantities with diastereomeric excess (de) >98%, exploiting the cis-orientation of cis-cypermethric acid starting material [1]. This stereospecific route inherently precludes formation of the (1S,2S,5R) isomer; accessing the latter requires either an entirely different chiral auxiliary or an enzymatic resolution approach. A monoamine oxidase-catalyzed desymmetrization described in patent CN105441401A can generate (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile, which undergoes hydrolysis to the corresponding methyl carboxylate [2]. This biocatalytic route provides a orthogonal access point to the (1S,2S,5R) scaffold that is mechanistically distinct from the acid-catalyzed or tartrate-salt resolution used for the (1R,2S,5S) and (1S,2R,5R) diastereomers [3].

Diastereoselective Synthesis Chiral Resolution Process Chemistry Boceprevir Intermediate

Regulatory Identity: Nirmatrelvir Impurity 25 Reference Standard vs. Generic Bicyclic Proline Ester

Regulatory filings for nirmatrelvir (PAXLOVID) require characterization and control of stereoisomeric impurities, among which the (1S,2S,5R) diastereomer is designated as Nirmatrelvir Impurity 25 with CAS 1932478-97-1 (free base) and CAS 2925068-67-1 (HCl salt) [1]. This impurity standard is supplied with full characterization data compliant with ICH Q3A/Q3B guidelines and is used for analytical method development, method validation (AMV), and quality control (QC) release testing [2]. In contrast, the generic 'methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate' available from catalog suppliers is frequently the racemic mixture or the (1R,2S,5S) diastereomer, carrying different CAS numbers (e.g., 565456-77-1 as the HCl salt) and lacking the specific traceability documentation required for pharmacopeial reference standard qualification . Procurement of the correctly designated impurity standard ensures traceability to USP or EP monographs and avoids regulatory citation for using an unqualified reference material.

Pharmaceutical Quality Control Nirmatrelvir Impurity Profiling Reference Standard ANDA/NDA Method Validation

Commercial Scarcity and Price Differentiation: (1S,2S,5R) Isomer as a Specialized Procurement Item

The (1S,2S,5R) isomer is commercially distinct from the widely available (1R,2S,5S) boceprevir intermediate. As of 2026, the (1S,2S,5R) free base (CAS 1932478-97-1) and its HCl salt (CAS 2925068-67-1) are supplied by fewer than 5 specialty vendors globally, typically at unit prices exceeding $100 per 100 mg for characterized reference standard grade . The HCl salt of the (1S,2S,5R) isomer (CAS 2925068-67-1) is priced by suppliers such as AKSci and CymitQuimica in the €150–€473 range per gram depending on purity grade . In contrast, the (1R,2S,5S) boceprevir intermediate (CAS 565456-77-1) is available from over 20 suppliers, predominantly Chinese manufacturers, at prices approximately 90–95% lower per gram for technical-grade material . This price difference reflects the distinct synthetic routes and the specialized regulatory documentation burden associated with the (1S,2S,5R) impurity standard.

Chemical Procurement Specialty Chiral Building Block Supply Chain CAS Registry

Enantiomeric Purity and Analytical Differentiation by Chiral HPLC

Patent CN105441401A discloses chiral HPLC conditions that achieve baseline separation of the (S)- and (R)-configuration products derived from the monoamine oxidase-catalyzed desymmetrization that yields the (1S,2S,5R) scaffold [1]. Using a Chiralpak AD-H column (4.6×250 mm) with 90% n-heptane/10% ethanol/0.1% trifluoroacetic acid mobile phase at 1 mL/min and 220 nm UV detection, the (S)-configuration product elutes at 7.4 min while the (R)-configuration product elutes at 8.9 min (resolution factor Rs > 2.0) [1]. This validated method is distinct from the achiral or alternative chiral methods commonly used for purity assessment of the (1R,2S,5S) boceprevir intermediate, which often rely on reversed-phase HPLC with UV detection at 210 nm and cannot distinguish between diastereomers . The availability of a stereospecific analytical method is critical for both in-process control during synthesis of the (1S,2S,5R) isomer and for identity confirmation upon receipt of commercial material.

Chiral Chromatography Enantiomeric Excess Quality Control Diastereomer Separation

Optimal Application Scenarios for (1S,2S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate


Nirmatrelvir ANDA/NDA Method Validation and Batch Release QC

Pharmaceutical QC laboratories supporting abbreviated new drug applications (ANDAs) for generic nirmatrelvir require Nirmatrelvir Impurity 25 as a fully characterized reference standard for HPLC/LC-MS method development, system suitability testing, and quantification of the (1S,2S,5R) diastereomer in drug substance and drug product [1]. The product's regulatory-grade documentation and pharmacopeial traceability (USP/EP) directly support ICH Q3A impurity qualification thresholds [2].

Stereochemical SAR Studies on Bicyclic Proline-Based Protease Inhibitors

Medicinal chemistry teams exploring the conformational and stereochemical determinants of HCV NS3/4A or SARS-CoV-2 3CL protease inhibition can use the (1S,2S,5R) scaffold as a matched stereochemical probe alongside the (1R,2S,5S) and (1S,2R,5R) diastereomers [1]. Comparative incorporation into inhibitor scaffolds enables direct quantification of the energetic penalty associated with stereochemical inversion at each of the three chiral centers [2].

Biocatalytic Route Scouting for Chiral 3-Azabicyclo[3.1.0]hexane Synthesis

Process chemistry groups evaluating monoamine oxidase-catalyzed desymmetrization for industrial-scale production of chiral azabicyclohexane building blocks can use the (1S,2S,5R) methyl ester as a reference standard for chiral HPLC method development and enantiomeric excess (ee) determination during reaction optimization [1]. The validated chiral separation method (Chiralpak AD-H, Rt 7.4 vs. 8.9 min) enables rapid, quantitative ee assessment [2].

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